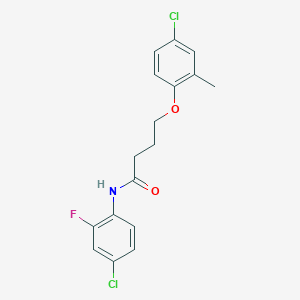
N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide, commonly known as CFMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CFMB is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and anxiety. The inhibition of FAAH by CFMB leads to an increase in endocannabinoid levels, which results in various therapeutic effects.
Mechanism of Action
CFMB acts as a competitive inhibitor of N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The inhibition of N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide by CFMB leads to an increase in endocannabinoid levels, which results in various therapeutic effects. Endocannabinoids bind to and activate cannabinoid receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues.
Biochemical and physiological effects:
CFMB has been shown to increase endocannabinoid levels in various tissues, including the brain, spinal cord, and peripheral tissues. The increased levels of endocannabinoids lead to the activation of cannabinoid receptors, which results in various biochemical and physiological effects. CFMB has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models.
Advantages and Limitations for Lab Experiments
CFMB has several advantages in laboratory experiments. It is a potent and selective inhibitor of N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide, which allows for the specific modulation of endocannabinoid levels. CFMB has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, CFMB has some limitations in laboratory experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. CFMB can also have off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
CFMB has significant potential for the development of novel therapeutics. Future research should focus on the optimization of CFMB and the development of analogs with improved pharmacological properties. The use of CFMB in combination with other drugs or therapies should also be investigated. The development of new assays to study the effects of CFMB on endocannabinoid signaling pathways should be pursued. Finally, the potential role of CFMB in the treatment of various diseases should be further explored.
Scientific Research Applications
CFMB has been extensively studied for its potential therapeutic applications. The inhibition of N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide by CFMB has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models. CFMB has also been investigated for its potential in the treatment of various diseases, including neuropathic pain, inflammatory bowel disease, and multiple sclerosis.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2/c1-11-9-12(18)5-7-16(11)23-8-2-3-17(22)21-15-6-4-13(19)10-14(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMFSHKBZISCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4853203.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4853218.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B4853220.png)
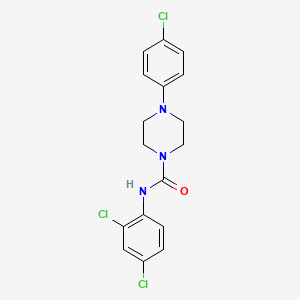
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4853231.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4853251.png)
![N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4853258.png)
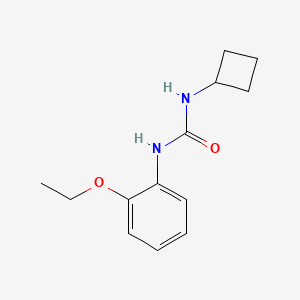
![1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4853269.png)
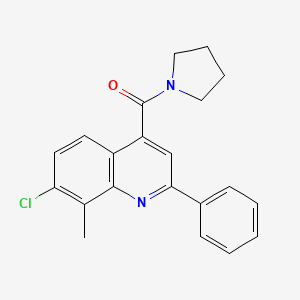
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)
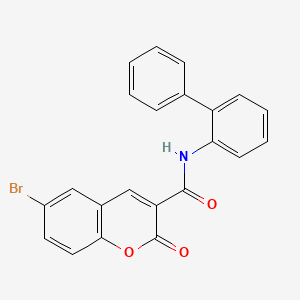
![5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4853317.png)
![N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4853319.png)